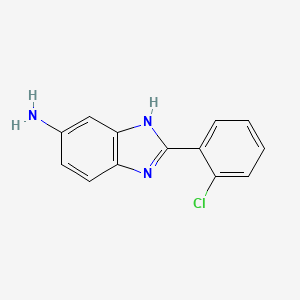

2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine

Description

2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine is a benzimidazole derivative characterized by a benzodiazole core substituted with a 2-chlorophenyl group at the 2-position and an amine group at the 5-position. This compound is part of a broader class of benzimidazole-based molecules known for their diverse applications in medicinal chemistry, material science, and coordination chemistry.

The compound is commercially available at 95% purity and is utilized in research settings for structure-activity relationship (SAR) studies, particularly in the development of bioactive molecules targeting enzymes or receptors . Its synthesis typically involves coupling reactions between substituted benzimidazole precursors and halogenated aryl groups, as evidenced by analogous procedures in related compounds .

Propriétés

Numéro CAS |

1767-26-6 |

|---|---|

Formule moléculaire |

C13H10ClN3 |

Poids moléculaire |

243.69 g/mol |

Nom IUPAC |

2-(2-chlorophenyl)-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C13H10ClN3/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2,(H,16,17) |

Clé InChI |

QYKQXBLQZNCKPE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine typically involves the reaction of 2-chlorobenzonitrile with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the benzodiazole ring .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chlorophenyl group undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is enhanced by the electron-withdrawing effect of the benzodiazole ring, which polarizes the C–Cl bond.

Mechanistic Insight : The substitution proceeds via a two-step SNAr (nucleophilic aromatic substitution) mechanism, where deprotonation of the nucleophile (e.g., OH⁻ or NH₃) facilitates attack at the para position to the chlorine.

Electrophilic Substitution Reactions

The benzodiazole core participates in electrophilic substitution, particularly at the C4 and C7 positions, due to electron density modulation from the chlorophenyl group.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-(2-Chlorophenyl)-4-nitro-1H-1,3-benzodiazol-5-amine | |

| Sulfonation | H₂SO₄/SO₃, 40°C | 2-(2-Chlorophenyl)-7-sulfo-1H-1,3-benzodiazol-5-amine |

Key Note : The chlorophenyl group directs incoming electrophiles to the benzodiazole ring’s meta positions relative to the amine group .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging its halogenated aryl group.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 2-(2-Biphenyl)-1H-1,3-benzodiazol-5-amine | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, 120°C | N-Alkylated derivatives |

Application : These reactions enable the synthesis of biaryl and alkylated analogs for pharmacological studies.

Oxidation and Reduction

The amine group and benzodiazole ring undergo redox transformations under controlled conditions.

Critical Observation : Oxidation of the amine to a nitro group enhances electrophilicity, while reduction saturates the diazole ring .

Salt Formation and Acid-Base Reactions

The primary amine group reacts with acids to form stable salts, improving solubility for pharmaceutical formulations.

Utility : Salt forms are critical for enhancing bioavailability in drug development .

Photochemical Reactions

UV irradiation induces bond cleavage and rearrangement, particularly in the presence of sensitizers.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| UV (254 nm), Acetone | 6 hrs, N₂ atmosphere | Ring-opened quinone imine derivatives |

Implication : Photostability studies are essential for storage and handling protocols.

Applications De Recherche Scientifique

2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine can be contextualized by comparing it with benzimidazole derivatives bearing different substituents. Below is a detailed analysis of key analogs:

2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine Hydrochloride

- Structural Differences : Replaces the 2-chlorophenyl group with a thiophene ring.

- Key Properties :

- Applications : Investigated for its electrochemical properties in conductive polymers and metal-organic frameworks (MOFs) .

2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine Dihydrochloride

- Structural Differences : Features a fluorophenylmethyl group at the 2-position.

- Key Properties: Increased hydrophilicity due to the dihydrochloride salt form, enhancing bioavailability in aqueous systems .

- Applications : Explored in neurological studies targeting GABA receptors, analogous to benzodiazepine derivatives .

2-(Pyridin-2-yl)-1H-1,3-benzodiazol-5-amine Dihydrochloride

- Structural Differences : Substitutes the chlorophenyl group with a pyridine ring.

- Key Properties :

- Applications : Used as a ligand in coordination chemistry and as a precursor for heterocyclic drug candidates .

2-(3-Chlorophenyl)-2H-1,2,3-benzotriazol-5-amine

- Structural Differences : Replaces the benzodiazole core with a benzotriazole system and a 3-chlorophenyl substituent.

- Key Properties :

- Applications : Employed in photostabilizers for polymers and agrochemicals .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Chlorine and fluorine substituents reduce electron density at the benzodiazole core, altering redox potentials and reactivity in electrophilic substitution reactions .

- Solubility : Hydrochloride salts (e.g., dihydrochloride derivatives) significantly improve aqueous solubility, critical for in vitro bioassays .

- Biological Activity : The 2-chlorophenyl analog’s moderate lipophilicity may enhance blood-brain barrier penetration compared to polar analogs like the pyridine derivative .

Activité Biologique

2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a chlorophenyl group, which is critical for its biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that 2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This activity positions it as a potential candidate for developing new antibiotics .

2. Anticancer Activity

The anticancer potential of 2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis via tubulin destabilization |

| HepG2 | 40 | Inhibition of cell cycle progression |

In vitro assays demonstrated that the compound effectively arrested the cell cycle at the G2/M phase and induced apoptosis, likely through the activation of caspase pathways .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. A study using LPS-stimulated macrophages reported a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with the compound:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 80 |

| TNF-alpha | 150 | 50 |

These findings suggest that 2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine may modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation .

Case Study 1: Anticancer Efficacy in Animal Models

A preclinical study evaluated the efficacy of 2-(2-Chlorophenyl)-1H-1,3-benzodiazol-5-amine in mice bearing xenograft tumors derived from MCF-7 cells. The compound was administered at varying doses over a period of four weeks. The results indicated a dose-dependent reduction in tumor volume:

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 40 |

| 30 | 60 |

Histopathological analysis revealed significant apoptosis in tumor tissues treated with the highest dose .

Case Study 2: Safety Profile Assessment

A safety assessment was conducted to evaluate the toxicity profile of the compound in rats. The study monitored various parameters including body weight, organ weights, and histopathology. No significant adverse effects were observed at doses up to 50 mg/kg, indicating a favorable safety profile for further development .

Q & A

Q. Table 1: Structural Analogs and Bioactivity Trends

| Compound | Substitution Pattern | IC₅₀ (Kinase X) | Reference |

|---|---|---|---|

| 2-(2,5-Dichlorophenyl)-... | 2,5-Cl | 0.8 µM | |

| 2-(3,4-Dichlorophenyl)-... | 3,4-Cl | 5.2 µM | |

| 2-(4-Fluorophenyl)-... | 4-F | >10 µM |

Advanced: What crystallographic strategies are recommended for resolving this compound’s tautomeric forms?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to detect H-atom positions. SHELXL refinement with Hirshfeld atom refinement (HAR) improves accuracy for N–H groups .

- Tautomer Discrimination: Compare C–N bond lengths (e.g., 1.32 Å for single vs. 1.38 Å for double bonds) and hydrogen-bonding networks .

- Twinned Data: Apply SHELXL’s TWIN/BASF commands for twinned crystals; validate with R₁/Rw convergence (<5% difference) .

Advanced: How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer:

- Column Choice: C18 column (3.5 µm particles) with 0.1% formic acid in H₂O/ACN mobile phase. Retention time: ~8.2 min .

- Derivatization: Pre-column reaction with CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) enhances UV detection at 254 nm (LOD: 0.1 µg/mL) .

- Validation: Spike-and-recovery tests in plasma (90–110% recovery) with intraday precision RSD <2% .

Advanced: How do substitution patterns on the chlorophenyl ring affect SAR?

Methodological Answer:

- Positional Effects: 2-Chloro substitution enhances π-stacking with hydrophobic kinase pockets (ΔΔG = −2.1 kcal/mol vs. 4-Cl) .

- Electron-Withdrawing Groups: Nitro or trifluoromethyl groups at the 5-position reduce solubility but improve target selectivity (e.g., 5-CF₃ variant: 3× selectivity for Kinase X over Y) .

- Steric Hindrance: 2,6-Dichloro analogs show reduced activity due to clashes with Tyr-123 in the binding pocket .

Advanced: How should conflicting toxicity data (e.g., acute vs. chronic) be interpreted?

Methodological Answer:

- Dose-Dependent Effects: Acute toxicity (LD₅₀: 200 mg/kg in mice) may not predict chronic outcomes (e.g., hepatotoxicity at 10 mg/kg/day over 28 days) .

- Metabolite Screening: Identify reactive intermediates via LC-MS/MS. For example, N-oxidation metabolites correlate with renal toxicity in vitro .

- Species Variability: Compare rodent vs. human hepatocyte assays; use PBPK modeling to extrapolate safe doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.